CM-H2DCFDA

Beschreibung

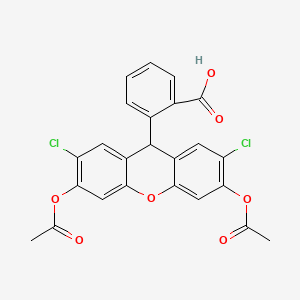

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3,6-diacetyloxy-2,7-dichloro-9H-xanthen-9-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16Cl2O7/c1-11(27)31-21-9-19-15(7-17(21)25)23(13-5-3-4-6-14(13)24(29)30)16-8-18(26)22(32-12(2)28)10-20(16)33-19/h3-10,23H,1-2H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXEZTIWVRVSYOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(C3=CC(=C(C=C3OC2=C1)OC(=O)C)Cl)C4=CC=CC=C4C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16Cl2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063293 | |

| Record name | 2',7'-Dichlorohydrofluorescein diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4091-99-0 | |

| Record name | 2′,7′-Dichlorodihydrofluorescein diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4091-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-(3,6-bis(acetyloxy)-2,7-dichloro-9H-xanthen-9-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004091990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-[3,6-bis(acetyloxy)-2,7-dichloro-9H-xanthen-9-yl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2',7'-Dichlorohydrofluorescein diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-[3,6-bis(acetyloxy)-2,7-dichloro-9h-xanthen-9-yl]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of CM-H2DCFDA in Elucidating Cellular Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reactive oxygen species (ROS) are critical signaling molecules and mediators of cellular damage, implicated in a vast array of physiological and pathological processes. Their detection and quantification are paramount in many areas of cell biology and drug development. This technical guide provides an in-depth overview of 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (CM-H2DCFDA), a widely utilized fluorescent probe for the detection of intracellular ROS. We will delve into its mechanism of action, key applications, and detailed experimental protocols for its use in fluorescence microscopy, flow cytometry, and microplate-based assays. Furthermore, this guide presents quantitative data in a structured format and includes visual diagrams to elucidate the probe's activation pathway and general experimental workflows.

Introduction to this compound

This compound is a cell-permeant fluorescent indicator designed for the detection of general oxidant levels within living cells.[1] It is a derivative of the well-known H2DCFDA probe but has been chemically modified to exhibit enhanced intracellular retention, making it a more reliable tool for long-term studies.[2][3] The key structural modification is the addition of a chloromethyl group, which allows the probe to react with intracellular thiols, such as glutathione, effectively trapping it within the cytoplasm.[1][4] This improved retention minimizes probe leakage, a common issue with its predecessor.[2][5]

The fundamental principle behind this compound lies in its conversion from a non-fluorescent to a highly fluorescent state upon oxidation by various ROS, including hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and peroxynitrite (ONOO⁻).[6][7] This property allows researchers to monitor changes in cellular redox status in response to various stimuli, from experimental compounds to pathological conditions.[8]

Mechanism of Action

The utility of this compound as an intracellular ROS indicator is a multi-step process that transforms the probe from its initial non-fluorescent state to a detectable fluorescent molecule.[1]

-

Cellular Uptake: The electrically neutral and cell-permeant this compound molecule readily diffuses across the plasma membrane into the cell's cytoplasm.[1]

-

Intracellular Modification: Once inside the cell, two key modifications occur. First, intracellular esterases cleave the two acetate (B1210297) groups, forming 5-chloromethyl-2',7'-dichlorodihydrofluorescein (CM-H2DCF).[1] This resulting molecule is polar and no longer membrane-permeant.[1]

-

Enhanced Retention: The chloromethyl group of CM-H2DCF reacts with intracellular thiols, primarily glutathione, which further enhances its retention within the cell.[1][4]

-

Oxidation by ROS: In the presence of reactive oxygen species, the now-trapped and non-fluorescent CM-H2DCF is oxidized.[1]

-

Fluorescence Emission: This oxidation yields the highly fluorescent product, 2',7'-dichlorofluorescein (B58168) (DCF), which can be detected using standard fluorescence-based instrumentation.[1][2] The intensity of the green fluorescence is directly proportional to the level of specific ROS within the cell.[1][4]

Quantitative Data Summary

For effective experimental design, it is crucial to understand the key quantitative parameters of this compound and its fluorescent product, DCF.

Table 1: Spectral Properties

| Property | Value | Reference(s) |

| Excitation Wavelength (DCF) | ~492-495 nm | [6][8] |

| Emission Wavelength (DCF) | ~517-527 nm | [6][8] |

Table 2: Recommended Experimental Parameters

| Parameter | Recommended Range | Common Starting Point | Notes | Reference(s) |

| Final Concentration | 1 - 10 µM | 5 - 10 µM | Higher concentrations can be cytotoxic. Optimization is crucial. | [2] |

| Incubation Time | 5 - 60 minutes | 30 - 45 minutes | May vary depending on cell type and esterase activity. | [2] |

| Incubation Temperature | Room Temperature or 37°C | 37°C | [2] |

Experimental Protocols

The following section provides detailed methodologies for the use of this compound in common cell biology applications. It is important to note that these are general protocols and may require optimization for specific cell types and experimental conditions.

Reagent Preparation

-

This compound Stock Solution (1-5 mM): Prepare a stock solution by dissolving lyophilized this compound powder in anhydrous dimethyl sulfoxide (B87167) (DMSO).[4] Aliquot into small, single-use volumes in amber tubes to protect from light and moisture.[4] Store at -20°C for up to one month or at -80°C for up to six months.[4] Avoid repeated freeze-thaw cycles.[2][4]

-

This compound Working Solution (1-10 µM): Immediately before use, dilute the stock solution to the desired final concentration in pre-warmed, serum-free cell culture medium or a physiological buffer such as PBS or HBSS.[2][4]

Protocol for Adherent Cells (Fluorescence Microscopy or Microplate Reader)

-

Cell Seeding: Seed adherent cells in a suitable culture vessel (e.g., 96-well black, clear-bottom plate for plate reader analysis, or on coverslips in a multi-well plate for microscopy) and allow them to adhere overnight.[2]

-

Cell Treatment (Optional): If applicable, treat the cells with the experimental compound(s) for the desired duration.[2]

-

Washing: Carefully aspirate the culture medium and wash the cells twice with pre-warmed PBS or HBSS.[2]

-

Loading: Add the freshly prepared this compound working solution to the cells and incubate for 5-30 minutes at 37°C in the dark.[2]

-

Washing: Aspirate the loading solution and wash the cells 2-3 times with pre-warmed culture medium or buffer to remove any excess probe.[2]

-

Measurement:

-

Microscopy: Mount the coverslip on a slide and observe immediately using a fluorescence microscope with appropriate filters (e.g., standard FITC/GFP filter set).[9]

-

Microplate Reader: Add fresh, pre-warmed medium or PBS to the cells and measure the fluorescence intensity using a microplate reader with excitation set to ~485 nm and emission to ~535 nm.[1][10]

-

Protocol for Suspension Cells (Flow Cytometry)

-

Cell Preparation: Grow suspension cells to the desired density (e.g., 1x10⁶ cells/mL).[2]

-

Cell Treatment (Optional): Treat cells with the experimental compound(s) as required.[2]

-

Harvesting and Washing: Collect the cells by centrifugation (e.g., 200 x g for 5 minutes) and wash the cell pellet twice with pre-warmed PBS or HBSS.[2]

-

Loading: Resuspend the cell pellet in the freshly prepared this compound working solution and incubate for 30-45 minutes at 37°C in the dark, with occasional gentle mixing.[2]

-

Washing: Centrifuge the cells and discard the supernatant.[4] Wash the cell pellet twice with pre-warmed PBS to remove any excess probe.[4]

-

Data Acquisition: Resuspend the final cell pellet in a suitable buffer (e.g., PBS) and analyze immediately by flow cytometry.[4] The DCF fluorescence is typically detected in the FL1 channel (around 525 nm).[6] For viability, cells can be co-stained with a dye like Propidium Iodide (PI), which is detected in a red channel (e.g., FL3).[6]

Important Considerations and Limitations

While this compound is a powerful tool, researchers must be aware of its limitations to ensure accurate data interpretation.

-

Light Sensitivity: Both this compound and its fluorescent product, DCF, are light-sensitive. All solutions and stained cells should be protected from light to prevent photobleaching and photo-oxidation.[2]

-

Probe-Induced Artifacts: The probe itself can be a source of ROS, particularly when illuminated with excitation light. It is recommended to use the lowest possible excitation intensity and exposure time during imaging.[2]

-

Specificity: this compound is a general indicator of oxidative stress and reacts with several ROS.[6][7] It is not specific to a single type of reactive species.

-

Cell Health: The health and confluence of the cells can affect probe uptake and ROS production.[2] It is also important to note that dead or dying cells can produce ROS, which can be a source of artifacts.[6] Co-staining with a viability dye is recommended, especially for flow cytometry applications.[6]

-

Chemical Interactions: Some experimental compounds may directly react with the probe, leading to false-positive results. Cell-free control experiments can help identify such interactions.[2]

Conclusion

This compound remains a cornerstone in the study of cellular oxidative stress due to its improved intracellular retention and straightforward application across multiple platforms. By understanding its mechanism of action, adhering to optimized protocols, and being mindful of its limitations, researchers can effectively leverage this probe to gain valuable insights into the complex role of ROS in health and disease. This guide serves as a comprehensive resource for both new and experienced users, facilitating robust and reproducible experimental outcomes in the fields of cell biology and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Invitrogen this compound (General Oxidative Stress Indicator) 20 x 50 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 4. benchchem.com [benchchem.com]

- 5. Spatial Control of Reactive Oxygen Species Formation in Fibroblasts Using Two-photon Excitation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detection of Intracellular Reactive Oxygen Species (this compound) [bio-protocol.org]

- 7. Detection of Intracellular Reactive Oxygen Species (this compound) [en.bio-protocol.org]

- 8. benchchem.com [benchchem.com]

- 9. Cellular Redox Profiling Using High-content Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to CM-H2DCFDA for the Detection of Cellular Reactive Oxygen Species

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (CM-H2DCFDA), a widely utilized fluorogenic probe for the detection of reactive oxygen species (ROS) in living cells. This document details its mechanism of action, presents quantitative data, and offers detailed experimental protocols for its application in various research settings.

Core Mechanism of Action

This compound is a cell-permeant indicator for general oxidative stress. Its utility is based on a multi-step process that transforms the initially non-fluorescent molecule into a highly fluorescent compound in the presence of ROS. The key advantage of this compound over its predecessor, H2DCFDA, is the presence of a chloromethyl group, which enhances its retention within live cells.[1][2]

The mechanism unfolds as follows:

-

Cellular Uptake: The electrically neutral this compound molecule readily diffuses across the plasma membrane into the cell's cytoplasm.[3]

-

Intracellular Hydrolysis: Once inside the cell, intracellular esterases cleave the two acetate (B1210297) groups from the molecule.[3] This enzymatic action results in the formation of a polar molecule that is no longer membrane-permeant and is thus trapped within the cell.[3]

-

Thiol Conjugation: The chloromethyl group reacts with intracellular thiols, such as those in glutathione, further enhancing the probe's retention within the cytoplasm.[4]

-

Oxidation by ROS: In the presence of various reactive oxygen species—including hydrogen peroxide, hydroxyl radicals, and peroxynitrite—the non-fluorescent deacetylated probe is oxidized.[5][6]

-

Fluorescence Emission: This oxidation yields the highly fluorescent product, 2',7'-dichlorofluorescein (B58168) (DCF), which can be detected using fluorescence microscopy, flow cytometry, or a fluorescence plate reader.[7] The intensity of the green fluorescence is directly proportional to the level of specific ROS within the cell.[4]

Data Presentation: Quantitative Summary

The following tables summarize key quantitative parameters for the use of this compound and provide illustrative data on its performance.

Table 1: Spectroscopic and Application Parameters for this compound

| Parameter | Value | Source(s) |

| Excitation Wavelength (λex) | ~492-495 nm | [7][8] |

| Emission Wavelength (λem) | ~517-530 nm | [7][8] |

| Stock Solution Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | [1][9] |

| Typical Stock Concentration | 1 - 10 mM | [7][9] |

| Working Concentration | 1 - 10 µM | [1][7] |

| Incubation Time | 15 - 60 minutes | [7] |

Table 2: Illustrative Dose-Response to a ROS Inducer (e.g., H₂O₂) in Adherent Cells

| H₂O₂ Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Control |

| 0 (Control) | 1500 | 1.0 |

| 10 | 2250 | 1.5 |

| 50 | 4500 | 3.0 |

| 100 | 7500 | 5.0 |

| 200 | 12000 | 8.0 |

Note: These are representative data to illustrate a typical dose-dependent increase in fluorescence. Actual values will vary depending on the cell type, probe concentration, incubation time, and instrument settings.[10]

Table 3: Effect of an Antioxidant on H₂O₂-Induced ROS Production

| Treatment | Mean Fluorescence Intensity (Arbitrary Units) | % Inhibition of H₂O₂ Response |

| Control | 1200 | N/A |

| H₂O₂ (100 µM) | 8200 | N/A |

| H₂O₂ (100 µM) + N-acetylcysteine (NAC, 5 mM) | 2500 | 81.4% |

Note: This table illustrates the utility of this compound in assessing the efficacy of antioxidants. The percentage of inhibition is calculated relative to the H₂O₂-induced response.[11]

Experimental Protocols

Proper handling and execution of experiments are crucial for obtaining reliable and reproducible data. The this compound probe is light-sensitive and should be protected from light throughout the experiment.[12]

Reagent Preparation

-

This compound Stock Solution (1-10 mM): Dissolve the lyophilized this compound powder in anhydrous DMSO to a final concentration of 1-10 mM.[7][9] Aliquot the stock solution into small, single-use volumes in amber microcentrifuge tubes to protect from light and moisture. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4] Avoid repeated freeze-thaw cycles.[3]

-

This compound Working Solution (1-10 µM): On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µM in a pre-warmed, serum-free cell culture medium or a physiological buffer such as Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS).[1][3] The optimal concentration should be determined empirically for each cell type.

Protocol 1: ROS Detection in Adherent Cells (Microplate Reader)

This protocol is suitable for quantitative, high-throughput analysis of intracellular ROS levels.

-

Cell Seeding: Plate adherent cells in a 96-well black, clear-bottom plate and culture overnight to allow for attachment.[7]

-

Cell Treatment (Optional): If investigating the effect of a compound on ROS production, treat the cells for the desired duration.

-

Washing: Carefully aspirate the culture medium and wash the cells twice with pre-warmed PBS or HBSS.[3]

-

Loading: Add the freshly prepared this compound working solution to each well and incubate for 15-45 minutes at 37°C in the dark.[4]

-

Washing: Aspirate the loading solution and wash the cells 2-3 times with pre-warmed culture medium or buffer to remove any excess probe.[3]

-

Induction of Oxidative Stress (Optional/Positive Control): Add your compound of interest or a known ROS inducer (e.g., H₂O₂) to the wells.[7]

-

Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation set to ~485-495 nm and emission to ~525-535 nm.[7][13] Kinetic readings can be taken over time to monitor the dynamics of ROS production.

Protocol 2: ROS Detection in Suspension Cells (Flow Cytometry)

This protocol allows for the quantification of ROS on a per-cell basis and can be combined with other markers, such as viability dyes.

-

Cell Preparation: Grow suspension cells to the desired density (e.g., 1x10⁶ cells/mL).[3]

-

Cell Treatment (Optional): Treat cells with the experimental compound(s) as required.

-

Harvesting and Washing: Collect the cells by centrifugation (e.g., 200-400 x g for 5 minutes) and wash the cell pellet twice with pre-warmed PBS or HBSS.[3][4]

-

Loading: Resuspend the cell pellet in the freshly prepared this compound working solution and incubate for 15-45 minutes at 37°C in the dark, with occasional gentle mixing.[3][4]

-

Washing: Centrifuge the cells to pellet them, discard the supernatant, and wash the cells twice with pre-warmed PBS or HBSS to remove the excess probe.[3]

-

Resuspension: Resuspend the final cell pellet in an appropriate buffer (e.g., PBS or flow cytometry staining buffer) for analysis.[4]

-

Analysis: Analyze the cells immediately on a flow cytometer, using a 488 nm laser for excitation and detecting the DCF signal in the green channel (e.g., FITC channel with a 530/30 nm bandpass filter).[11] Gate on the live cell population to quantify ROS production accurately.

Signaling Pathway Example: TNF-α Induced ROS Production

This compound is a valuable tool for studying signaling pathways that involve ROS as secondary messengers. A prominent example is the pathway induced by Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine.

TNF-α binds to its receptor (TNFR1), initiating a signaling cascade that can lead to the activation of NADPH oxidase (NOX) complexes and mitochondrial pathways, both of which are significant sources of cellular ROS.[14] The generated ROS can then act as signaling molecules to modulate downstream pathways, such as the activation of MAP kinases (e.g., JNK) and transcription factors (e.g., NF-κB), which regulate inflammation, apoptosis, and other cellular processes.[14]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Invitrogen this compound (General Oxidative Stress Indicator) 20 x 50 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Quantifying ROS levels using this compound and HyPer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Cellular Redox Profiling Using High-content Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Spatial Control of Reactive Oxygen Species Formation in Fibroblasts Using Two-photon Excitation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Flow Cytometric Detection of Reactive Oxygen Species [bio-protocol.org]

- 12. med.emory.edu [med.emory.edu]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. Reactive Oxygen Species in TNFα-Induced Signaling and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the CM-H2DCFDA Fluorescence Assay: Principles and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 5-(and-6)-chloromethyl-2’,7’-dichlorodihydrofluorescein diacetate (CM-H2DCFDA) fluorescence assay, a widely used method for the detection of intracellular reactive oxygen species (ROS). It details the core principles of the assay, provides step-by-step experimental protocols, presents quantitative data for comparative analysis, and visualizes key cellular signaling pathways involving ROS.

Core Principle of the this compound Assay

The this compound assay is a popular method for quantifying intracellular ROS levels, which are critical signaling molecules and mediators of oxidative stress. The probe, this compound, is a cell-permeant compound that, in its native state, is non-fluorescent. The multi-step mechanism of action unfolds as follows:

-

Cellular Uptake and Modification: The electrically neutral this compound readily diffuses across the cell membrane into the cytoplasm. Once inside the cell, the acetate (B1210297) groups are cleaved by intracellular esterases, forming 2',7'-dichlorodihydrofluorescein (B1593923) (H2DCF). The chloromethyl group reacts with intracellular thiols, such as glutathione, which enhances the probe's retention within the cell.

-

Oxidation by Reactive Oxygen Species: In the presence of ROS, including hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and peroxynitrite (ONOO⁻), the non-fluorescent H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Fluorescence Detection: The resulting fluorescence intensity is directly proportional to the level of intracellular ROS. This fluorescence can be measured using various techniques, including fluorescence microscopy, flow cytometry, and fluorescence plate readers. The excitation and emission maxima of DCF are approximately 495 nm and 525 nm, respectively.

Data Presentation: Quantitative Analysis of ROS Production

The following table summarizes representative quantitative data from studies using the this compound assay to measure changes in ROS levels in response to various stimuli. The data is presented as the fold change in fluorescence intensity relative to an untreated control.

| Cell Line | Treatment | Concentration | Incubation Time | Fold Change in Fluorescence (vs. Control) | Reference |

| HEK293 | Menadione | 25 µM | 1 hour | ~10-30 fold | [1] |

| Feline Astrocytes (G355-5) | Hydrogen Peroxide (H₂O₂) | Not Specified | Not Specified | Increase observed | [2] |

| PC12 and Primary Neurons | Rotenone | Not Specified | Not Specified | Increase observed | [3] |

| Embryonic Stem Cells (ESCs) | Differentiated Embryonic Stem Cells (difESCs) | N/A | N/A | ~6-7 fold higher in difESCs | [4] |

| Human Keratinocytes (HaCaT) | TNF-α | 10 ng/mL | 40 minutes | Significant increase | [5] |

| Red Blood Cells (pre-treated with PHZ) | Artemisinin (ART) | 200 µM | Not Specified | Significant increase | [6] |

| Red Blood Cells (pre-treated with PHZ) | Dihydroartemisinin (DHA) | 200 µM | Not Specified | Significant increase | [6] |

Experimental Protocols

Detailed methodologies for key applications of the this compound assay are provided below.

General Reagent Preparation

-

This compound Stock Solution (5 mM): Dissolve 50 µg of this compound in 17.3 µL of anhydrous dimethyl sulfoxide (B87167) (DMSO). Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

This compound Working Solution (1-10 µM): Immediately before use, dilute the stock solution to the desired final concentration in pre-warmed, serum-free cell culture medium or a suitable buffer such as Hank's Balanced Salt Solution (HBSS).

Protocol for Fluorescence Plate Reader

This protocol is suitable for high-throughput, quantitative analysis of intracellular ROS.

-

Cell Seeding: Seed adherent cells in a 96-well black, clear-bottom plate and culture overnight.

-

Cell Treatment: If applicable, treat cells with the compound of interest for the desired duration.

-

Washing: Gently wash the cells twice with warm HBSS or Phosphate-Buffered Saline (PBS).

-

Probe Loading: Add the this compound working solution to each well and incubate for 30-60 minutes at 37°C in the dark.

-

Washing: Remove the loading solution and wash the cells twice with warm HBSS to remove any extracellular probe.

-

Fluorescence Measurement: Add HBSS or phenol (B47542) red-free medium to each well and immediately measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~525 nm.

Protocol for Flow Cytometry

This method allows for the quantification of ROS on a single-cell level.

-

Cell Preparation: Prepare a single-cell suspension of your cells of interest.

-

Cell Treatment: Treat cells with the compound of interest as required.

-

Probe Loading: Resuspend the cells in pre-warmed, serum-free medium or PBS containing the this compound working solution. Incubate for 15-30 minutes at 37°C in the dark.

-

Washing: Centrifuge the cells to pellet, remove the supernatant, and wash the cells once with PBS.

-

Resuspension: Resuspend the cell pellet in a suitable buffer for flow cytometry analysis.

-

Data Acquisition: Analyze the cells immediately on a flow cytometer, detecting the DCF fluorescence in the FITC channel.

Protocol for Fluorescence Microscopy

This protocol is used for the visualization of ROS production within cells.

-

Cell Seeding: Seed cells on glass coverslips or in glass-bottom dishes and allow them to adhere overnight.

-

Cell Treatment: Treat cells with the experimental compound.

-

Washing: Wash the cells twice with warm HBSS or PBS.

-

Probe Loading: Add the this compound working solution and incubate for 30-60 minutes at 37°C in the dark.

-

Washing: Remove the loading solution and wash the cells twice with warm HBSS.

-

Imaging: Mount the coverslip on a slide with a drop of mounting medium or add fresh buffer to the dish. Immediately visualize the cells using a fluorescence microscope with appropriate filters for FITC/GFP.

Signaling Pathways and Experimental Workflows

This compound Assay Workflow

The following diagram illustrates the general experimental workflow for the this compound assay.

TNF-α Induced ROS Production

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that can induce the production of ROS through various mechanisms, including the activation of NADPH oxidase (NOX) and mitochondrial pathways.[7][8]

ROS-Mediated MAPK Signaling Pathway

Reactive oxygen species can act as signaling molecules to activate the Mitogen-Activated Protein Kinase (MAPK) pathways, which are involved in a wide range of cellular processes including proliferation, differentiation, and apoptosis.[9][10]

References

- 1. researchgate.net [researchgate.net]

- 2. Screening assay for oxidative stress in a feline astrocyte cell line, G355-5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rotenone induction of hydrogen peroxide inhibits mTOR-mediated S6K1 and 4E-BP1/eIF4E pathways, leading to neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Redox environment in stem and differentiated cells: A quantitative approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Reactive Oxygen Species in TNFα-Induced Signaling and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of Reactive Oxygen Species in Tumor Necrosis Factor-alpha Induced Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | ROS mediated MAPK signaling in abiotic and biotic stress- striking similarities and differences [frontiersin.org]

- 10. MAPK Oxidative Stress Interactive Pathway: R&D Systems [rndsystems.com]

An In-depth Technical Guide to CM-H2DCFDA for the Measurement of Cellular Reactive Oxygen Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (CM-H2DCFDA) is a pivotal fluorogenic probe for the detection of reactive oxygen species (ROS) in living cells.[1] As a cell-permeant indicator, it is instrumental in assessing general oxidant levels within a cell.[1][2] Its enhanced intracellular retention, compared to its predecessor H2DCFDA, makes it a more reliable tool for studying the role of ROS in various physiological and pathological processes, including cell signaling, proliferation, and oxidative stress-related diseases.[1][3][4] This guide provides a comprehensive overview of its mechanism of action, spectral properties, detailed experimental protocols, and data interpretation.

Mechanism of Action

The utility of this compound is centered on a multi-step process that converts the initially non-fluorescent molecule into a highly fluorescent compound in the presence of ROS.[1]

-

Cellular Uptake and Modification : The electrically neutral this compound molecule readily diffuses across the plasma membrane into the cell's cytoplasm.[1] Once inside, intracellular esterases cleave the two acetate (B1210297) groups, forming 5-chloromethyl-2',7'-dichlorodihydrofluorescein (CM-H2DCF).[1] This resulting molecule is polar and no longer membrane-permeant, effectively trapping it within the cell.[1]

-

Enhanced Retention : The chloromethyl group of CM-H2DCF reacts with intracellular thiols, such as those found in glutathione, further ensuring the probe's retention within the cytoplasm.[1][5][6]

-

Oxidation and Fluorescence : In the presence of various ROS, including hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and peroxynitrite (ONOO⁻), the non-fluorescent CM-H2DCF is oxidized.[1][4][7] This oxidation yields the highly fluorescent product 2',7'-dichlorofluorescein (B58168) (DCF).[1][7] The intensity of the green fluorescence emitted is directly proportional to the level of specific ROS within the cell.[1]

Signaling Pathway Diagram

Caption: Mechanism of this compound activation within a live cell.

Quantitative Data

The following tables summarize the key spectral properties and recommended instrument settings for the detection of the fluorescent product, DCF.

Spectral Properties

| Parameter | Wavelength (nm) |

| Excitation (Optimal) | ~492-495 |

| Emission (Optimal) | ~517-527 |

| Excitation (Plate Reader) | ~485 |

| Emission (Plate Reader) | ~535 |

Data sourced from multiple references.[4][7][8][9][10]

Recommended Filter Sets for Fluorescence Microscopy and Flow Cytometry

| Instrument | Filter Type | Wavelength (nm) |

| Fluorescence Microscopy | Standard FITC/GFP filter set | - |

| Flow Cytometry | Excitation Laser | 488 |

| Emission Filter (FL1 Channel) | 525/530 (Bandpass) |

Data sourced from multiple references.[4]

Experimental Protocols

It is crucial to optimize incubation times and probe concentrations for each specific cell type and experimental condition to avoid cytotoxicity or artifacts.[3]

Reagent Preparation

-

Stock Solution (5-10 mM) : Prepare a stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][9] Aliquot and store at -20°C, protected from light and moisture.[1][5][8] Avoid repeated freeze-thaw cycles.[11]

-

Working Solution (1-10 µM) : Immediately before use, dilute the stock solution in a suitable buffer such as serum-free medium, Hank's Balanced Salt Solution (HBSS), or Phosphate-Buffered Saline (PBS) to the desired final concentration (typically 1-10 µM).[3][9] Using serum-free medium is recommended as serum can contain esterases that may cleave the probe extracellularly.[3]

General Experimental Workflow

Caption: General experimental workflow for ROS detection using this compound.

Protocol for Adherent Cells (Fluorescence Microscopy/Plate Reader)

-

Cell Seeding : Seed adherent cells in an appropriate culture vessel (e.g., 96-well black, clear-bottom plate for plate reader analysis or on coverslips in a multi-well plate for microscopy).[1][12] Culture overnight to allow for cell attachment.[1]

-

Experimental Treatment (Optional) : If applicable, treat the cells with the experimental compound(s) for the desired duration.[3][8]

-

Washing : Carefully aspirate the culture medium and wash the cells twice with pre-warmed PBS or HBSS.[1][3]

-

Probe Loading : Add the freshly prepared this compound working solution to the cells and incubate for 5-60 minutes at 37°C in a CO₂ incubator, protected from light.[3][8][12] The optimal incubation time can vary depending on the cell type.[3]

-

Washing : Aspirate the loading solution and wash the cells 2-3 times with pre-warmed culture medium or buffer to remove any excess probe.[3][9]

-

Fluorescence Measurement : Immediately measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation set to ~485-495 nm and emission to ~517-535 nm.[1][10] For microscopy, use a standard FITC filter set.

Protocol for Suspension Cells (Flow Cytometry)

-

Cell Preparation : Grow suspension cells to the desired density (e.g., 1x10⁶ cells/mL).[3]

-

Experimental Treatment (Optional) : Treat cells with the experimental compound(s) as required.[3]

-

Harvesting and Washing : Collect the cells by centrifugation (e.g., 200 x g for 5 minutes) and wash the cell pellet twice with pre-warmed PBS or HBSS.[3]

-

Probe Loading : Resuspend the cell pellet in the freshly prepared this compound working solution and incubate for 30-45 minutes at 37°C in the dark, with occasional gentle mixing.[3]

-

Washing : Centrifuge the cells to remove the loading solution, and wash the cell pellet with pre-warmed buffer.

-

Resuspension and Analysis : Resuspend the cells in fresh buffer. For viability assessment, a dye such as Propidium Iodide (PI) can be added just before analysis.[4][7] Analyze the cells immediately by flow cytometry, exciting at 488 nm and collecting the emission in the green channel (FL1, typically around 525 nm).[4]

Important Considerations and Potential Artifacts

-

Probe Leakage : While this compound offers improved retention, some leakage can still occur. It is advisable to minimize the time between the final washing step and fluorescence measurement.[3]

-

Cell Health : Ensure that cells are healthy and not overly confluent, as this can impact probe uptake and basal ROS production.[3]

-

Phototoxicity : The probe itself can be a source of ROS, particularly when illuminated with excitation light. To minimize this, use the lowest possible excitation intensity and exposure time during imaging.[3]

-

Direct Compound Interaction : Some experimental compounds may directly react with the probe, leading to false-positive results. Cell-free control experiments can help to identify such interactions.[3]

-

Controls : It is essential to include proper controls in each experiment, such as untreated cells (no drug), unloaded cells (no dye), and cells treated with a known ROS inducer (e.g., H₂O₂) as a positive control.[11]

-

Phenol (B47542) Red : Using a medium without phenol red can reduce interference with the fluorescent signal.[11]

Conclusion

This compound is a robust and widely used probe for the detection of intracellular ROS. By understanding its mechanism of action and following optimized protocols, researchers can obtain reliable and reproducible data on the redox state of cells. This information is invaluable for advancing our understanding of cellular physiology and for the development of novel therapeutics targeting oxidative stress-related pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. Quantifying ROS levels using this compound and HyPer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Detection of Intracellular Reactive Oxygen Species (this compound) [bio-protocol.org]

- 5. This compound (General Oxidative Stress Indicator) | LabX.com [labx.com]

- 6. Invitrogen this compound (General Oxidative Stress Indicator) 20 x 50 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 7. Detection of Intracellular Reactive Oxygen Species (this compound) [en.bio-protocol.org]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to CM-H2DCFDA: Chemical Properties, Structure, and Applications in ROS Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (CM-H2DCFDA) is a widely utilized fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. As a cell-permeant indicator, it offers enhanced intracellular retention compared to its predecessor, H2DCFDA, making it a valuable tool in cellular biology, pharmacology, and drug development for investigating oxidative stress and its associated signaling pathways. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and detailed experimental protocols.

Chemical Properties and Structure

This compound is a derivative of H2DCFDA, modified with a chloromethyl group that enhances its retention within cells.[1] Once inside the cell, it undergoes enzymatic and chemical transformations to become the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Chemical Identity

| Property | Value |

| Full Chemical Name | Acetic 5-(chloromethyl)-2-(3,6-diacetoxy-2,7-dichloro-9H-xanthen-9-yl)benzoic anhydride[2] |

| Synonyms | This compound, CMH2DCFDA, CM H2DCFDA |

| Molecular Formula | C27H19Cl3O8[2][3] |

| Molecular Weight | 577.79 g/mol [2][3] |

| CAS Number | 1219794-09-8[2] |

Physicochemical Properties

| Property | Value |

| Appearance | White to off-white solid powder[4] |

| Solubility | Soluble in DMSO, DMF, and Ethanol[5] |

| Storage | Store at -20°C, protected from light and moisture[5] |

Fluorescent Properties of the Oxidized Product (2',7'-Dichlorofluorescein - DCF)

| Property | Value |

| Excitation Wavelength (λex) | ~492-495 nm[5] |

| Emission Wavelength (λem) | ~517-527 nm[5] |

| Molar Extinction Coefficient (ε) | 59,500 M⁻¹cm⁻¹ at 500 nm[4] |

| Fluorescence Quantum Yield (ΦF) | 0.76 - 0.96 in PBS[2][3] |

Mechanism of Action

The functionality of this compound as a ROS indicator involves a two-step intracellular process:

-

Cellular Uptake and Deacetylation: The non-fluorescent and cell-permeant this compound passively diffuses across the cell membrane into the cytoplasm. Once inside, intracellular esterases cleave the two acetate (B1210297) groups, transforming it into the polar, cell-impermeant molecule, 2',7'-dichlorodihydrofluorescein (B1593923) (H2DCF).

-

Intracellular Retention and Oxidation: The chloromethyl group of the probe reacts with intracellular glutathione (B108866) and other thiols, forming a covalent bond that effectively traps the probe within the cell, allowing for longer-term studies.[1] In the presence of reactive oxygen species, such as hydrogen peroxide, hydroxyl radicals, and peroxynitrite, the non-fluorescent H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The intensity of the green fluorescence emitted is directly proportional to the level of intracellular ROS.

Mechanism of this compound action within a cell.

Experimental Protocols

The following is a generalized protocol for measuring intracellular ROS using this compound in cultured cells. This protocol should be optimized for specific cell types and experimental conditions.

Materials:

-

This compound

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Cell culture medium

-

Cultured cells

-

Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Stock Solution Preparation:

-

Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

-

Aliquot the stock solution into small volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Cell Staining and ROS Measurement:

-

Cell Seeding: Seed cells in a suitable culture plate (e.g., 96-well plate for plate reader, chamber slides for microscopy, or T-flasks for flow cytometry) and culture until they reach the desired confluency.

-

Cell Treatment (Optional): If investigating the effect of a compound on ROS production, treat the cells with the compound of interest for the desired duration.

-

Probe Loading:

-

Remove the culture medium and wash the cells once with warm PBS or HBSS.

-

Prepare a working solution of this compound by diluting the stock solution in serum-free medium or PBS to a final concentration of 1-10 µM.

-

Add the this compound working solution to the cells.

-

-

Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark. The optimal incubation time may vary depending on the cell type.

-

Washing: Remove the loading solution and wash the cells twice with warm PBS or HBSS to remove any extracellular probe.

-

Fluorescence Measurement:

-

Microplate Reader: Measure the fluorescence intensity with excitation at ~495 nm and emission at ~525 nm.

-

Fluorescence Microscope: Observe the cells using a filter set appropriate for fluorescein (B123965) (FITC).

-

Flow Cytometer: Harvest the cells (if adherent) and analyze the fluorescence in the FITC channel.

-

A typical experimental workflow for ROS detection using this compound.

Conclusion

This compound is a robust and reliable fluorescent probe for the detection and quantification of intracellular reactive oxygen species. Its enhanced cellular retention makes it particularly suitable for a variety of applications in research and drug development. By understanding its chemical properties, mechanism of action, and by following optimized experimental protocols, researchers can effectively utilize this tool to gain valuable insights into the role of oxidative stress in health and disease.

References

The Cellular Entry and Intracellular Sequestration of CM-H2DCFDA: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the mechanisms governing the entry of 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (CM-H2DCFDA) into live cells. Designed for researchers, scientists, and drug development professionals, this document details the probe's passive diffusion, intracellular enzymatic modification, and subsequent covalent binding, which collectively enable the quantification of intracellular reactive oxygen species (ROS).

Core Mechanism: A Multi-Step Process for Cellular Retention

The utility of this compound as a reliable indicator for general oxidant levels within a cell is predicated on a multi-step process that transforms the initially non-fluorescent molecule into a highly fluorescent, cell-impermeant compound.[1] This process ensures that the probe is retained within the cell for long-term studies, a significant improvement over its predecessor, H2DCFDA.[2][3]

Passive Diffusion Across the Plasma Membrane

This compound is an electrically neutral and cell-permeant molecule.[1][4] This characteristic allows it to readily and passively diffuse across the lipid bilayer of the plasma membrane into the cell's cytoplasm without the need for active transport mechanisms.[1]

Intracellular Hydrolysis by Esterases

Once inside the cell, the two acetate (B1210297) groups of the this compound molecule are cleaved by intracellular esterases.[1][3] This enzymatic reaction results in the formation of 5-chloromethyl-2',7'-dichlorodihydrofluorescein (CM-H2DCF), a polar molecule that is no longer membrane-permeant and is consequently trapped within the cell.[1]

Thiol Conjugation for Enhanced Retention

The key feature that distinguishes this compound from H2DCFDA is its chloromethyl group.[2][5] This thiol-reactive group reacts with intracellular thiols, such as those found in glutathione (B108866) and other proteins.[1][2][3] This covalent conjugation further enhances the probe's retention within the cytoplasm, minimizing leakage from the cell.[2][4]

Oxidation by Reactive Oxygen Species

In the presence of various reactive oxygen species—including hydrogen peroxide, hydroxyl radicals, and peroxynitrite—the now-trapped and non-fluorescent CM-H2DCF is oxidized.[1][6][7]

Emission of a Stable Fluorescent Signal

This oxidation yields the highly fluorescent product 2',7'-dichlorofluorescein (B58168) (DCF).[1][6][7] The intensity of the green fluorescence is directly proportional to the level of specific ROS within the cell and can be detected and quantified using fluorescence microscopy, flow cytometry, or a fluorescence plate reader.[1]

Data Presentation: Quantitative Summary

The following table summarizes the key quantitative parameters for the successful application of this compound in cellular assays. Optimization of these parameters is often necessary for specific cell types and experimental conditions.[4]

| Parameter | Recommended Range/Value | Notes |

| Stock Solution Concentration | 1–10 mM in anhydrous DMSO | Store aliquots at -20°C to -80°C, protected from light. Avoid repeated freeze-thaw cycles.[4][8] |

| Working Concentration | 1–10 µM | Higher concentrations can lead to cytotoxicity or artifacts. Always perform a concentration optimization.[4] |

| Incubation Time | 15–60 minutes | Longer incubation times may be required for cells with low esterase activity.[4][7][8] |

| Incubation Temperature | 37°C | Incubation at 37°C is most common to maintain optimal cell health and enzyme activity.[4] |

| Loading Buffer | Serum-free medium or physiological buffer (PBS, HBSS) | Serum can contain esterases that may cleave the probe extracellularly.[4] |

| Excitation Wavelength | ~492–495 nm | |

| Emission Wavelength | ~517–527 nm |

Mandatory Visualization

The following diagrams illustrate the mechanism of this compound uptake and activation, as well as a general workflow for its use in experiments.

Experimental Protocols

Accurate and reproducible results with this compound depend on careful adherence to established experimental protocols. The following are generalized protocols for measuring ROS in cultured cells.

Reagent Preparation

-

This compound Stock Solution (5-10 mM): Dissolve the lyophilized this compound powder in anhydrous dimethyl sulfoxide (B87167) (DMSO).[1] Aliquot the stock solution into small, single-use volumes in amber microcentrifuge tubes to protect from light and moisture.[8] Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[8] Avoid repeated freeze-thaw cycles.[8]

-

This compound Working Solution (1-10 µM): Immediately before use, dilute the stock solution to the desired final concentration in pre-warmed, serum-free cell culture medium or a physiological buffer like Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).[4][9]

Protocol 1: Staining Adherent Cells (for Microscopy or Plate Reader)

-

Cell Preparation: Culture adherent cells on sterile coverslips or in a multi-well plate to the desired confluency.

-

Washing: Carefully remove the culture medium. Wash the cells twice with warm PBS or HBSS.[1][9]

-

Probe Loading: Add a sufficient volume of the this compound working solution to completely cover the cells.[8]

-

Incubation: Incubate the cells for 15-45 minutes at 37°C in the dark.[8] The optimal incubation time may vary depending on the cell type.

-

Washing: Aspirate the dye-containing solution and wash the cells 2-3 times with pre-warmed, serum-free medium or PBS to remove any excess probe.[8]

-

Induction of Oxidative Stress (Optional): Add your compound of interest or treatment condition (e.g., H₂O₂) to the wells.[1]

-

Data Acquisition: Add fresh, pre-warmed medium or PBS to the cells.[8] Immediately measure the fluorescence intensity using a fluorescence microscope or microplate reader with excitation set to ~485 nm and emission to ~535 nm.[1]

Protocol 2: Staining Suspension Cells (for Flow Cytometry)

-

Cell Preparation: Harvest the cells and centrifuge at approximately 400 x g for 3-4 minutes.[8] Discard the supernatant and wash the cells twice with pre-warmed PBS, centrifuging after each wash.[8] Resuspend the cell pellet to a density of 1 x 10^6 cells/mL in pre-warmed, serum-free medium or PBS.[8]

-

Staining: Add the this compound working solution to the cell suspension.

-

Incubation: Incubate the cells for 15-45 minutes at 37°C in the dark, with occasional gentle mixing.[4][8]

-

Washing: After incubation, centrifuge the cells at 400 x g for 3-4 minutes and discard the supernatant.[8] Wash the cells twice with pre-warmed PBS to remove any excess probe.[8]

-

Data Acquisition: Resuspend the final cell pellet in serum-free medium or PBS.[8] Analyze the cells immediately by flow cytometry. For co-staining with a viability dye like Propidium Iodide (PI), add it just before analysis to exclude non-viable cells from the ROS measurement.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound (General Oxidative Stress Indicator) | LabX.com [labx.com]

- 3. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. biocompare.com [biocompare.com]

- 6. Detection of Intracellular Reactive Oxygen Species (this compound) [bio-protocol.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Specificity of CM-H2DCFDA for Hydrogen Peroxide vs. Other ROS

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The fluorescent probe 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (CM-H2DCFDA) is a cornerstone tool in cellular biology for the detection of intracellular reactive oxygen species (ROS). While widely used as an indicator of general oxidative stress, its utility is often predicated on the misconception that it is a specific and direct probe for hydrogen peroxide (H₂O₂). This technical guide provides a comprehensive analysis of the probe's mechanism, its broad reactivity profile with various ROS and other cellular components, and the critical limitations that researchers must consider. We present quantitative reactivity data, detailed experimental protocols for specificity assessment, and best practices to mitigate artifacts, ensuring more accurate and reproducible data in research and development settings.

Mechanism of Action and Intracellular Processing

This compound is a cell-permeant molecule that serves as a precursor to the fluorescent compound 2',7'-dichlorofluorescein (B58168) (DCF). The process involves several key intracellular steps:

-

Cellular Uptake: The lipophilic this compound passively diffuses across the cell membrane into the cytosol.

-

Esterase Cleavage: Inside the cell, ubiquitous intracellular esterases cleave the two acetate (B1210297) groups, transforming the molecule into the membrane-impermeant 2',7'-dichlorodihydrofluorescein (B1593923) (H₂DCF).[1][2][3][4]

-

Thiol Conjugation: The chloromethyl group reacts with intracellular thiols, primarily glutathione, which enhances the retention of the probe within the cell compared to its predecessor, H₂DCFDA.[5][6]

-

Oxidation to DCF: The non-fluorescent H₂DCF is then oxidized by various reactive species into the highly fluorescent DCF, which can be detected using fluorescence microscopy, flow cytometry, or plate readers with excitation/emission maxima around 495/527 nm.[1][7]

References

- 1. Detection of Intracellular Reactive Oxygen Species (this compound) [bio-protocol.org]

- 2. Detection of Intracellular Reactive Oxygen Species (this compound) [en.bio-protocol.org]

- 3. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. biocompare.com [biocompare.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Stability and Storage of the CM-H2DCFDA Probe

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the stability and recommended storage conditions for the widely used reactive oxygen species (ROS) probe, 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (CM-H2DCFDA). Adherence to these guidelines is critical for obtaining accurate and reproducible results in studies of oxidative stress.

Core Chemical Properties and Mechanism of Action

This compound is a cell-permeant indicator for ROS that offers enhanced intracellular retention compared to its predecessor, H2DCFDA.[1][2] Its utility lies in its ability to passively diffuse across the cell membrane. Once inside the cell, a two-step process occurs. First, intracellular esterases cleave the acetate (B1210297) groups, and the chloromethyl group reacts with intracellular thiols, such as glutathione, which traps the probe within the cell.[1][3] Subsequently, the non-fluorescent 5-CM-H2DCF is oxidized by various ROS, including hydrogen peroxide, hydroxyl radicals, and peroxynitrite, into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[1][4] The resulting fluorescence intensity is directly proportional to the level of intracellular ROS.[1]

Data Presentation: Storage and Stability of this compound

Proper storage of this compound is crucial to prevent its degradation and ensure the reliability of experimental outcomes. The probe is sensitive to light, moisture, and air.[2][5] The following tables summarize the recommended storage conditions for both the lyophilized powder and reconstituted stock solutions.

| Form | Storage Temperature | Duration | Solvent | Key Considerations |

| Lyophilized Powder | 4°C | Short-term | N/A | Protect from light.[6] |

| -20°C | Up to 3 months | N/A | Protect from light and moisture.[1][7] | |

| Stock Solution | -20°C | Up to 1 month | Anhydrous DMSO | Protect from light.[5][6] Avoid repeated freeze-thaw cycles.[3] |

| -80°C | Up to 6 months | Anhydrous DMSO | Protect from light.[5][6] | |

| Working Solution | Room Temperature or 37°C | Prepare fresh before use | Aqueous Buffer (e.g., PBS, HBSS) | Do not store for more than one day.[8] |

Experimental Protocols

Accurate and reproducible results with this compound are contingent upon careful adherence to established experimental protocols. Below are detailed methodologies for the preparation of solutions and the staining of both suspension and adherent cells.

Preparation of this compound Stock and Working Solutions

-

Stock Solution Preparation : To prepare a 5 mM stock solution, dissolve the lyophilized this compound powder in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[5][6] It may be necessary to use ultrasonic and warming to fully dissolve the compound.[6]

-

Aliquoting and Storage : Aliquot the stock solution into small, single-use volumes in brown microcentrifuge tubes to minimize light exposure and avoid repeated freeze-thaw cycles.[8] Store the aliquots at -20°C or -80°C as outlined in the stability table.[5][6]

-

Working Solution Preparation : Immediately before use, dilute the stock solution to a final working concentration of 1-10 µM in a pre-warmed, serum-free cell culture medium or a buffer such as PBS or HBSS.[5][6] The optimal concentration should be determined empirically for each cell type and experimental condition.[3]

Staining Protocol for Suspension Cells (for Flow Cytometry)

-

Cell Preparation : Grow suspension cells to the desired density (e.g., 1x10^6 cells/mL).[6]

-

Cell Treatment (Optional) : If applicable, treat the cells with the experimental compound(s) for the desired duration.

-

Harvesting and Washing : Collect the cells by centrifugation (e.g., 200 x g for 5 minutes) and wash the cell pellet twice with pre-warmed PBS or HBSS.[3][6]

-

Loading : Resuspend the cell pellet in the freshly prepared this compound working solution and incubate for 30-45 minutes at 37°C in the dark, with occasional gentle mixing.[3]

-

Washing : Centrifuge the cells to pellet them, discard the supernatant, and wash the cells twice with pre-warmed PBS or HBSS to remove any excess probe.[3][6]

-

Analysis : Resuspend the final cell pellet in a suitable buffer for immediate analysis by flow cytometry.[4]

Staining Protocol for Adherent Cells (for Fluorescence Microscopy or Microplate Reader)

-

Cell Seeding : Seed adherent cells in a suitable culture vessel (e.g., 96-well black, clear-bottom plate for plate reader analysis, or on coverslips in a multi-well plate for microscopy) and allow them to adhere overnight.

-

Cell Treatment (Optional) : If applicable, treat the cells with the experimental compound(s) for the desired duration.

-

Washing : Carefully aspirate the culture medium and wash the cells twice with pre-warmed PBS or HBSS.[3]

-

Loading : Add the freshly prepared this compound working solution to the cells and incubate for 5-30 minutes at 37°C in the dark.[3][6]

-

Washing : Aspirate the loading solution and wash the cells 2-3 times with pre-warmed culture medium or buffer to remove any excess probe.[6]

-

Analysis : Immediately add a suitable buffer and measure the fluorescence using a fluorescence microscope or microplate reader.[5]

Mandatory Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound activation within a live cell.

General Experimental Workflow for ROS Detection

Caption: General experimental workflow for ROS detection using this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Invitrogen this compound (General Oxidative Stress Indicator) 20 x 50 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]

- 3. benchchem.com [benchchem.com]

- 4. Detection of Intracellular Reactive Oxygen Species (this compound) [bio-protocol.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. benchchem.com [benchchem.com]

Measuring Oxidative Stress: An In-depth Technical Guide to CM-H2DCFDA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (CM-H2DCFDA), a widely used fluorescent probe for the detection of reactive oxygen species (ROS) and the assessment of oxidative stress in living cells. We will delve into its mechanism of action, provide detailed experimental protocols for various platforms, and offer guidance on data interpretation and troubleshooting.

Core Principles: Mechanism of Action

This compound is a cell-permeant compound that serves as an indicator for general oxidative stress.[1] Its utility is based on a multi-step process that transforms the initially non-fluorescent molecule into a highly fluorescent product in the presence of ROS.[1][2] The key advantage of the chloromethyl derivative, this compound, is its enhanced retention within live cells compared to its predecessor, H2DCFDA.[1][3]

The mechanism unfolds as follows:

-

Cellular Uptake: The electrically neutral this compound molecule readily diffuses across the plasma membrane into the cell's cytoplasm.[1]

-

Intracellular Hydrolysis: Once inside the cell, intracellular esterases cleave the two acetate (B1210297) groups from the molecule. This enzymatic action results in the formation of 5-chloromethyl-2',7'-dichlorodihydrofluorescein (CM-H2DCF), a polar molecule that is no longer membrane-permeant and is thus trapped within the cell.[1]

-

Thiol Conjugation: The chloromethyl group reacts with intracellular thiols, such as those in glutathione, further enhancing the probe's retention within the cytoplasm.[1][2]

-

Oxidation by ROS: In the presence of various reactive oxygen species—including hydrogen peroxide, hydroxyl radicals, and peroxynitrite—the non-fluorescent CM-H2DCF is oxidized.[1][2]

-

Fluorescence Emission: This oxidation yields the highly fluorescent product 2',7'-dichlorofluorescein (B58168) (DCF), which can be detected using fluorescence microscopy, flow cytometry, or a fluorescence plate reader.[1] The intensity of the green fluorescence is directly proportional to the level of specific ROS within the cell.[1][2]

Experimental Protocols

Accurate and reproducible results with this compound hinge on meticulous adherence to experimental protocols.[2] Below are detailed methodologies for common applications.

Protocol 1: Quantitative Analysis of Intracellular ROS using a Fluorescence Plate Reader

This protocol is ideal for high-throughput screening and quantitative analysis of overall ROS levels in a cell population.

Quantitative Parameters:

| Parameter | Recommendation | Notes |

| Plate Type | 96-well black, clear-bottom | Minimizes well-to-well crosstalk and background fluorescence. |

| Stock Solution | 5-10 mM in anhydrous DMSO | Store in aliquots at -20°C, protected from light.[1] |

| Working Solution | 5-10 µM in warm HBSS or PBS | Prepare fresh before each experiment.[2][4] |

| Incubation Time | 30-60 minutes | Optimal time may vary by cell type.[2] |

| Incubation Temp. | 37°C | |

| Excitation | ~485-495 nm | [1][2] |

| Emission | ~517-535 nm | [1][2] |

Methodology:

-

Cell Seeding: Plate adherent cells in a 96-well black, clear-bottom plate and culture overnight to allow for attachment. The seeding density should result in a confluent monolayer on the day of the experiment.[2]

-

Cell Treatment: Remove the culture medium. Wash the cells twice with warm Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS).[1] If investigating the effect of a compound, treat the cells for the desired time before or during probe loading.

-

Probe Loading: Add the freshly prepared this compound working solution to each well.[1]

-

Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark.[2]

-

Washing: Remove the loading solution and wash the cells twice with warm HBSS or PBS to remove any extracellular probe.[2]

-

Induction of Oxidative Stress (Optional/Positive Control): Add your compound of interest or a known ROS inducer (e.g., H₂O₂) to the wells.[1]

-

Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths.[1] Kinetic readings can be taken over time to monitor the dynamics of ROS production.[1]

Protocol 2: Per-Cell ROS Detection via Flow Cytometry

This method allows for the quantification of ROS on a single-cell basis and can be combined with other markers, such as viability dyes, to exclude dead cells from the analysis.[1][3]

Quantitative Parameters:

| Parameter | Recommendation | Notes |

| Cell Density | ~1x10⁶ cells/mL | |

| Stock Solution | 5-10 mM in anhydrous DMSO | Store in aliquots at -20°C, protected from light.[1] |

| Working Solution | 1-10 µM in HBSS or PBS | Prepare fresh before each experiment.[1] |

| Incubation Time | 30-45 minutes | Optimal time may vary by cell type.[1] |

| Incubation Temp. | 37°C | |

| Excitation Laser | 488 nm | [3] |

| Emission Filter | ~525/30 nm bandpass (Green channel, e.g., FL-1) | [3] |

| Viability Dye (Optional) | Propidium Iodide (PI) at 1 µg/mL | To exclude dead cells.[1][3] |

Methodology:

-

Cell Preparation: Harvest and resuspend cells in a suitable buffer (e.g., HBSS) at a density of approximately 1x10⁶ cells/mL.[1]

-

Probe Loading: Add the this compound working solution to the cell suspension.[1]

-

Incubation: Incubate the cells for 30-45 minutes at 37°C in the dark, with occasional mixing.[1]

-

Induction of Oxidative Stress (Optional): The agent used to induce oxidative stress can be added concurrently with the probe.[1]

-

Washing (Optional but Recommended): Centrifuge the cells, discard the supernatant, and resuspend them in fresh buffer to remove the extracellular probe.[1]

-

Viability Staining (Optional): To exclude dead cells, which can be a source of ROS, a viability dye like Propidium Iodide (PI) can be added just before analysis.[3][5] Keep cells on ice after PI addition.[3]

-

Flow Cytometry Analysis: Analyze the cells immediately on a flow cytometer. Use a 488 nm laser for excitation and detect the DCF signal in the green channel (e.g., a 525/30 nm bandpass filter).[3] Gate on the live cell population (PI-negative) to accurately quantify ROS production.[1][3]

Data Presentation and Interpretation

Quantitative data from experiments using this compound should be presented clearly to allow for straightforward comparison between experimental groups. The fluorescence intensity is typically normalized to a control group to determine the fold change in ROS production.[2]

Example Data Table:

| Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Fold Change vs. Control |

| Control | 10,000 | 500 | 1.0 |

| Compound A | 25,000 | 1,200 | 2.5 |

| Compound B | 12,000 | 650 | 1.2 |

| Positive Control (H₂O₂) | 50,000 | 2,500 | 5.0 |

Controls are crucial for accurate interpretation:

-

Unstained Cells: To measure the baseline autofluorescence of the cells.[2]

-

Positive Control: Cells treated with a known ROS inducer (e.g., H₂O₂) to ensure the assay is working correctly.[2]

-

Vehicle Control: Cells treated with the solvent used to dissolve the test compounds.

Key Considerations and Limitations

-

Specificity: this compound is a probe for general oxidative stress and is not specific to a single type of ROS.[1][6] It can react with various species, which may complicate the interpretation of results.[6]

-

Light Sensitivity: The probe and its oxidized product are highly sensitive to light. Exposure to light, including the excitation source from a microscope or flow cytometer, can lead to photo-oxidation and artifactual increases in fluorescence.[1][7] All steps should be performed in the dark whenever possible.[7]

-

Cell Health: Dead or dying cells can be a significant source of ROS.[3][5] It is essential to use viability dyes, especially in flow cytometry, to exclude these cells from the analysis.[3]

-

Probe Concentration: Overloading cells with the dye can lead to quenching, where high intracellular concentrations result in reduced fluorescence. Upon illumination, photobleaching can alleviate this quenching, paradoxically causing an initial increase in fluorescence.[8] It is crucial to optimize the probe concentration and incubation time for each cell type.[8]

-

Fixability: H2DCFDA and its derivatives are generally not fixable with formaldehyde.[8] For applications requiring fixation, alternative probes like CellROX Green or Deep Red may be more suitable.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Detection of Intracellular Reactive Oxygen Species (this compound) [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. Detection of Intracellular Reactive Oxygen Species (this compound) [en.bio-protocol.org]

- 6. research.wur.nl [research.wur.nl]

- 7. med.emory.edu [med.emory.edu]

- 8. This compound (General Oxidative Stress Indicator) - FAQs [thermofisher.com]

Methodological & Application

Application Notes and Protocols for CM-H2DCFDA in Live Cell Imaging Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (CM-H2DCFDA) is a widely utilized fluorescent probe for the detection of reactive oxygen species (ROS) in live cells.[1][2] As a cell-permeant molecule, it is initially non-fluorescent but becomes fluorescent upon entering a live cell.[1] Inside the cell, intracellular esterases cleave the acetate (B1210297) groups, and the chloromethyl group reacts with intracellular thiols, which traps the probe within the cell.[1][3] Subsequent oxidation by ROS, such as hydrogen peroxide, converts the molecule into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[1][4] This fluorescence can be measured using various techniques, including fluorescence microscopy, flow cytometry, and microplate readers.[4] The enhanced intracellular retention of this compound makes it a more dependable probe compared to its predecessor, H2DCFDA.[1]

Mechanism of Action

The utility of this compound is based on a multi-step process that transforms the initially non-fluorescent molecule into a highly fluorescent compound in the presence of ROS.[4]

-

Cellular Uptake: The electrically neutral this compound molecule readily diffuses across the plasma membrane into the cell's cytoplasm.[4]

-

Intracellular Hydrolysis & Thiol Conjugation: Once inside the cell, intracellular esterases cleave the two acetate groups.[4] The chloromethyl group reacts with intracellular thiols, such as those in glutathione, which enhances the probe's retention within the cytoplasm.[4] This results in the formation of the non-fluorescent but cell-impermeant 5-chloromethyl-2',7'-dichlorodihydrofluorescein (CM-H2DCF).[4]

-

Oxidation by ROS: In the presence of reactive oxygen species—including hydrogen peroxide, hydroxyl radicals, and peroxynitrite—the non-fluorescent CM-H2DCF is oxidized.[4]

-

Fluorescence Emission: This oxidation yields the highly fluorescent product 2',7'-dichlorofluorescein (DCF), which can be detected by fluorescence microscopy, flow cytometry, or a fluorescence plate reader.[4] The intensity of the green fluorescence is directly proportional to the level of specific ROS within the cell.[4]

Data Presentation: Quantitative Summary

The following table summarizes the key quantitative parameters for using this compound.

| Parameter | Value | Reference |

| Excitation Wavelength | ~492-495 nm | [1][5] |

| Emission Wavelength | ~517-527 nm | [1][5] |

| Stock Solution Concentration | 1-10 mM in anhydrous DMSO | [4][6] |

| Working Concentration | 1-10 µM | [1] |

| Incubation Time | 15-60 minutes | [1][7] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound for intracellular ROS detection and the general experimental workflow.

Mechanism of this compound activation within a live cell.

General experimental workflow for ROS detection using this compound.

Experimental Protocols

Reagent Preparation

-

This compound Stock Solution: Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous dimethylsulfoxide (DMSO).[4][8] Aliquot and store at -20°C, protected from light and moisture.[1][5] Avoid repeated freeze-thaw cycles.[1]

-

This compound Working Solution: Immediately before use, dilute the stock solution to the desired final concentration (typically 1-10 µM) in pre-warmed serum-free cell culture medium or a physiological buffer like Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS).[1][9]

Protocol 1: Live Cell Imaging with Fluorescence Microscopy

This protocol is suitable for qualitative and semi-quantitative analysis of intracellular ROS levels in adherent cells.

-

Cell Seeding: Plate adherent cells on coverslips or in a suitable imaging dish (e.g., 96-well black, clear-bottom plate) and culture overnight to allow for attachment.[1]

-